molecular formula C17H24N4O3S3 B014657 2-(Dansylsulfonamido)ethyl-3-(hydrazinocarboxy)ethyl Disulfide CAS No. 887354-22-5

2-(Dansylsulfonamido)ethyl-3-(hydrazinocarboxy)ethyl Disulfide

Cat. No. B014657
M. Wt: 428.6 g/mol
InChI Key: HQDKAFHASWURKG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves sulfonating agents and hydrazine or hydrazide components. For instance, sulfonating agents like 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride have been utilized for the efficient sulfonation of amines, showcasing a versatile approach to creating activated amines that can be further functionalized under specific conditions (Sakamoto et al., 2006). Additionally, palladium-catalyzed coupling reactions have been employed to create aryl N-aminosulfonamides, highlighting a method for introducing sulfonamide functionalities through a three-component coupling process (Ye & Wu, 2012).

Molecular Structure Analysis

The molecular structure and interactions of sulfonamide derivatives can be thoroughly analyzed using spectroscopic methods and computational chemistry. For example, a study on ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate provided insights into its molecular structure and spectroscopic properties, employing techniques like NMR, UV-Vis, FT-IR, and mass spectroscopy (Singh et al., 2013).

Scientific Research Applications

Precursors for Bifunctionalized Anionic Derivatives

Bis-β-sulfanylethylester and cyclic disulfide-S-oxides serve as precursors for preparing bifunctionalized anionic derivatives with two oxidized sulfurs. These derivatives undergo various transformations, including ring cleavage and selective oxidation, resulting in compounds with diverse functional groups like sulfonate, β-sulfanyl, β-sulfinyl, and β-sulfonyl ethyl ester. These transformations exhibit the versatility of sulfur-containing compounds in synthesizing complex molecules (Sousa & Artaud, 2008).

Catalytic Applications

Poly(N, N′-dibromo-N-ethyl-benzene-1, 3-di-sulfonamide) (PBBS) and N, N, N′, N′- tetrabromobenzene-1,3-disulfonamide (TBBDA) have been used as catalysts in the one-pot synthesis of complex organic structures such as 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles and 1,5-benzodiazepines. These compounds demonstrate the utility of sulfur-based catalysts in facilitating complex organic reactions (Ghorbani‐Vaghei & Veisi, 2010).

Synthesis and Characterization of Sulfonamides

New sulfonamide derivatives have been synthesized and characterized, highlighting the role of sulfonamides in the formation of complex molecular structures. These compounds feature hydrogen bonding and have been confirmed by methods such as FTIR, ESI-MS, and X-ray crystallography (Danish et al., 2021).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound3. Please handle the compound with appropriate safety measures.


Future Directions

The future directions of 2-(Dansylsulfonamido)ethyl-3-(hydrazinocarboxy)ethyl Disulfide are not clear from the available information. However, given its use in proteomics research1, it may have potential applications in the study of proteins and their interactions.


Please note that this information is based on the available resources and may not be comprehensive. For more detailed information, please refer to scientific literature and databases.


properties

IUPAC Name

5-(dimethylamino)-N-[2-[(3-hydrazinyl-3-oxopropyl)disulfanyl]ethyl]naphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3S3/c1-21(2)15-7-3-6-14-13(15)5-4-8-16(14)27(23,24)19-10-12-26-25-11-9-17(22)20-18/h3-8,19H,9-12,18H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDKAFHASWURKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCSSCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80410986
Record name 2-(Dansylsulfonamido)ethyl-3-(hydrazinocarboxy)ethyl Disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80410986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dansylsulfonamido)ethyl-3-(hydrazinocarboxy)ethyl Disulfide

CAS RN

887354-22-5
Record name 2-(Dansylsulfonamido)ethyl-3-(hydrazinocarboxy)ethyl Disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80410986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Dansylsulfonamido)ethyl-3-(hydrazinocarboxy)ethyl Disulfide
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2-(Dansylsulfonamido)ethyl-3-(hydrazinocarboxy)ethyl Disulfide
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2-(Dansylsulfonamido)ethyl-3-(hydrazinocarboxy)ethyl Disulfide
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2-(Dansylsulfonamido)ethyl-3-(hydrazinocarboxy)ethyl Disulfide

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